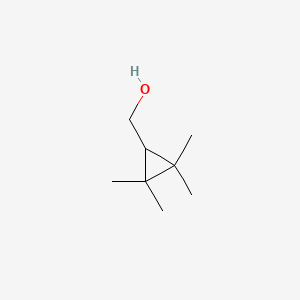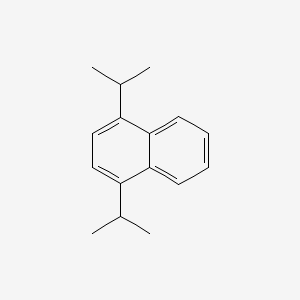
2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro-
Overview
Description
2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- is a polycyclic aromatic hydrocarbon that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to exhibit biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- is not well understood. However, it has been suggested that the compound may interact with biomolecules such as proteins and nucleic acids, leading to changes in their structure and function (Jian et al., 2016).
Biochemical and Physiological Effects
2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- has been found to exhibit biochemical and physiological effects. One of the effects is on the growth and proliferation of cancer cells. This compound has been found to inhibit the growth and proliferation of cancer cells in vitro (Jian et al., 2016). Another effect is on the activity of enzymes such as acetylcholinesterase. This compound has been found to inhibit the activity of acetylcholinesterase, which is an enzyme involved in the regulation of neurotransmitter levels in the brain (Zhang et al., 2013).
Advantages and Limitations for Lab Experiments
One of the advantages of using 2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- in lab experiments is its strong fluorescence emission, which makes it a potential candidate for use in fluorescence sensing applications. Another advantage is its good charge transport properties, which makes it a potential candidate for use in organic electronic devices. One of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to predict its effects on biological systems.
Future Directions
There are several future directions for the study of 2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro-. One direction is the development of new synthesis methods that yield the desired product with higher yields and purity. Another direction is the study of its mechanism of action, which will help to better understand its effects on biological systems. Additionally, the potential applications of this compound in fluorescence sensing and organic electronics should be further explored. Finally, the effects of this compound on other biomolecules such as lipids and carbohydrates should be investigated to gain a more comprehensive understanding of its biological effects.
Conclusion
In conclusion, 2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- is a polycyclic aromatic hydrocarbon that has been studied for its potential applications in scientific research. The compound has been synthesized using various methods and has been found to exhibit biochemical and physiological effects. Its strong fluorescence emission and good charge transport properties make it a potential candidate for use in fluorescence sensing and organic electronic devices. However, the lack of understanding of its mechanism of action and its effects on biological systems are limitations that need to be addressed in future studies.
Scientific Research Applications
2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- has been studied for its potential applications in scientific research. One of the applications is in the field of fluorescence sensing. This compound has been found to exhibit strong fluorescence emission, which makes it a potential candidate for use in fluorescence sensing applications (Jian et al., 2016). Another application is in the field of organic electronics. This compound has been found to exhibit good charge transport properties, which makes it a potential candidate for use in organic electronic devices (Zhang et al., 2013).
properties
IUPAC Name |
4,5,9,10-tetrahydropyrene-2,7-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c19-17(20)13-5-9-1-2-10-6-14(18(21)22)8-12-4-3-11(7-13)15(9)16(10)12/h5-8H,1-4H2,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIUWPYGXWLJRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=CC3=C2C4=C(CC3)C=C(C=C41)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443212 | |
| Record name | 2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- | |
CAS RN |
244789-60-4 | |
| Record name | 2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



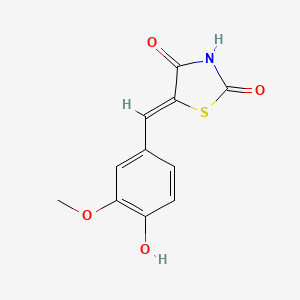
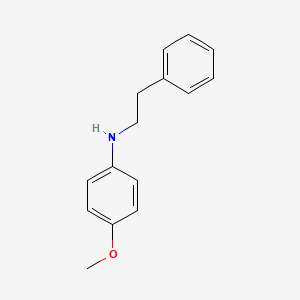
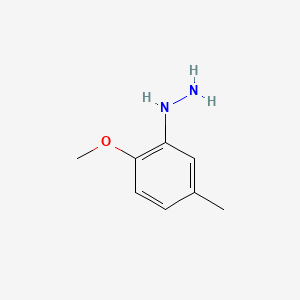
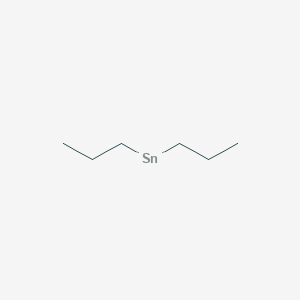

![2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine](/img/structure/B3050171.png)

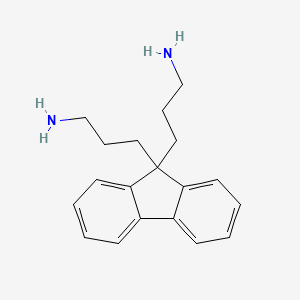
![2-[(methylsulfonyl)methyl]-1H-benzimidazole](/img/structure/B3050174.png)
![Tert-butyl 4-[4-(3,3-dimethylbutyl)anilino]-1-piperidinecarboxylate](/img/structure/B3050180.png)
